Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is substituted at three key positions:
- Position 6: An acetyl group enhances lipophilicity and may influence metabolic stability.
- Position 2: A 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group introduces sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-4-34-25(31)22-20-12-14-27(17(3)29)15-21(20)35-24(22)26-23(30)18-8-10-19(11-9-18)36(32,33)28-13-6-5-7-16(28)2/h8-11,16H,4-7,12-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOVCRSBQLMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to a range of pharmacological effects.
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These reactions can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, TEMPO, a piperidine derivative, is soluble in all organic solvents but insoluble in water, which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, TEMPO, a piperidine derivative, is stable and incompatible with strong acids and strong oxidizing agents. It should be stored below +30°C.
Biological Activity
Ethyl 6-acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 568.68 g/mol. It contains several functional groups that contribute to its biological activity, including an acetyl group, a sulfonyl group, and a benzamido group.
Structural Formula
The structural representation of the compound can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the potential of tetrahydrothieno[2,3-c]pyridine derivatives in anticancer applications. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Inhibition of PI3K/Akt signaling |
| A549 (Lung) | 8.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest at G1 phase |
The compound appears to exert its effects through multiple pathways:
- PI3K/Akt Pathway Inhibition : Similar compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1 phase, preventing further cell division .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.
Table 2: Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 7.81 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in significant reduction in cell viability and increased levels of apoptotic markers compared to control groups .
- Antimicrobial Efficacy Study : A separate investigation demonstrated the compound's effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with structurally related analogs:
Structural and Functional Analysis
Position 6 Modifications: The acetyl group in the target compound may confer greater metabolic stability compared to the methyl () or benzyl () groups, as acetylated amines are common in prodrug designs.
Position 2 Modifications: The sulfonamide group in the target compound and analog is critical for hydrogen bonding, often enhancing binding affinity in enzyme inhibitors.
Position 3 Modifications :
- The ethyl ester in the target compound and analogs () suggests hydrolytic conversion to a carboxylic acid in vivo, whereas the carboxamide in offers hydrolytic stability .
Notes
Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable; comparisons rely on structural analogs.
Conformational Analysis: The tetrahydrothieno[2,3-c]pyridine core may adopt puckered conformations, as described in , but computational modeling or crystallography (e.g., SHELX, ) would be required for validation .
Pharmacological Potential: Sulfonamide-containing analogs (e.g., ) are often explored for kinase or protease inhibition, suggesting similar applications for the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting the sulfonylbenzamido group with the thienopyridine core using coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Functional group modifications : Acetylation or sulfonylation steps under controlled temperatures (0–25°C) to avoid side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by HPLC to confirm purity (>95%) .
- Key considerations : Solvent polarity, reaction time, and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups like sulfonamides .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thienopyridine core and piperidinyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ~519.63 g/mol) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting this compound’s reactivity and target interactions?
- Approach :
- Molecular docking : Screen against enzymes (e.g., kinases) using software like AutoDock Vina to identify binding poses .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to optimize bioavailability .
- Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Cross-validation : Use orthogonal assays (e.g., cell-based viability vs. enzymatic activity) to confirm target specificity .
- Purity reassessment : Re-analyze batches via HPLC to rule out degradation products or enantiomeric impurities .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves in multiple cell lines to account for variability in membrane permeability .
Q. How can researchers elucidate the mechanism of action for this compound’s observed enzyme inhibition?
- Kinetic studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive binding .
- Isotopic labeling : Use ³H/¹⁴C-labeled analogs to track metabolic pathways or covalent adduct formation .
- Structural biology : Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction analysis, as done for related thienopyridines .
Experimental Design and Data Analysis
Q. How should researchers design experiments to optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Yield improvement : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents and minimize byproducts .
Q. What analytical workflows are recommended for stability studies under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare HPLC profiles to baseline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
